N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide
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Overview
Description
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide is a complex organic compound that features a benzylthio group attached to an indole ring, which is further connected to a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 3-(benzylthio)indole with 2-bromoethylamine under basic conditions to form the intermediate N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)amine. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrobenzamide moiety may play a role in the compound’s ability to interact with biological molecules, while the indole ring can facilitate binding through π-π interactions .
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity. The nitro group can undergo reduction to form an amine, providing a versatile handle for further chemical modifications. Additionally, the combination of the benzylthio and indole moieties can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c28-24(19-10-12-20(13-11-19)27(29)30)25-14-15-26-16-23(21-8-4-5-9-22(21)26)31-17-18-6-2-1-3-7-18/h1-13,16H,14-15,17H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTWMRKEHHILFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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